![molecular formula C12H19NO B1275257 2-[(4-Methylbenzyl)amino]-1-butanol CAS No. 869942-69-8](/img/structure/B1275257.png)

2-[(4-Methylbenzyl)amino]-1-butanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

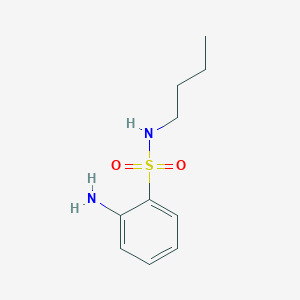

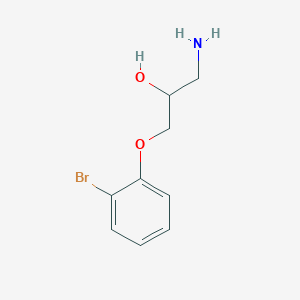

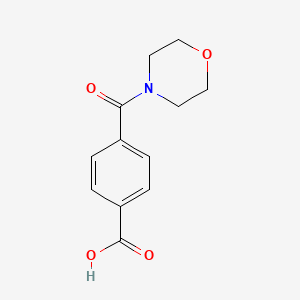

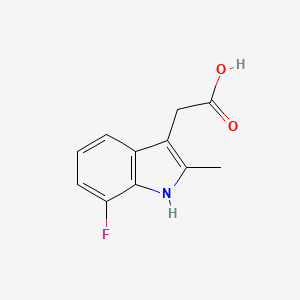

The compound 2-[(4-Methylbenzyl)amino]-1-butanol is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical reactions that can provide insights into the analysis of similar structures. For instance, the synthesis of polyimides with tert-butyl side groups involves aromatic compounds with amine functionalities, which could be structurally related to the target compound . Additionally, the transfer hydrogenation of benzonitriles to produce secondary amines, as discussed in the second paper, could be relevant to understanding the chemical reactions involving 2-[(4-Methylbenzyl)amino]-1-butanol . Lastly, the synthesis and characterization of co-crystals involving amino cyclohexanol derivatives provide a context for the molecular interactions and solubility aspects of compounds with amino alcohol groups .

Synthesis Analysis

The synthesis of compounds structurally related to 2-[(4-Methylbenzyl)amino]-1-butanol can be inferred from the polycondensation reactions described in the first paper, where aromatic amines are used as precursors . The transfer hydrogenation process mentioned in the second paper also provides a potential synthetic route for amines, which could be applicable to the synthesis of 2-[(4-Methylbenzyl)amino]-1-butanol by using appropriate starting materials and reaction conditions .

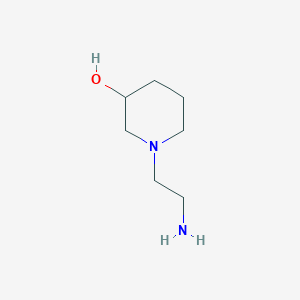

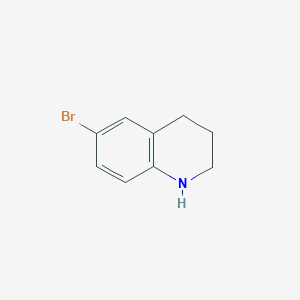

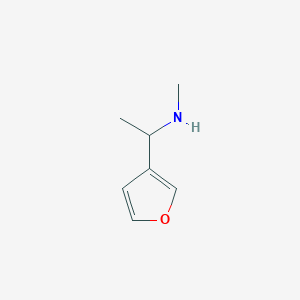

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[(4-Methylbenzyl)amino]-1-butanol can be analyzed based on the crystal structure studies of related aromatic compounds. The introduction of tert-butyl groups in polyimides leads to increased interchain distances and decreased intermolecular forces, which could also be relevant for the packing and interactions of 2-[(4-Methylbenzyl)amino]-1-butanol . The co-crystal studies involving amino cyclohexanol derivatives provide insights into the hydrogen-bonded networks and intermolecular interactions that could be present in the crystal lattice of 2-[(4-Methylbenzyl)amino]-1-butanol .

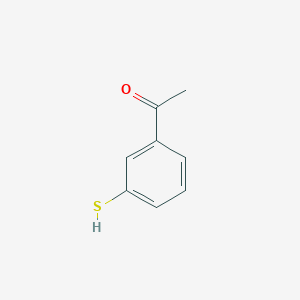

Chemical Reactions Analysis

The chemical reactions involving compounds with similar functionalities to 2-[(4-Methylbenzyl)amino]-1-butanol can be deduced from the transfer hydrogenation of benzonitriles, which yields secondary amines . This suggests that 2-[(4-Methylbenzyl)amino]-1-butanol could potentially undergo similar hydrogenation reactions. Additionally, the formation of co-crystals with organic acids indicates that 2-[(4-Methylbenzyl)amino]-1-butanol may also form co-crystals through hydrogen bonding and other non-covalent interactions .

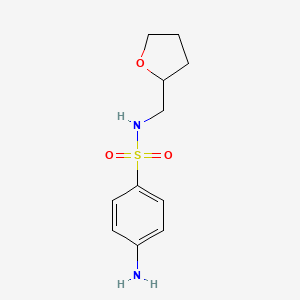

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Methylbenzyl)amino]-1-butanol can be extrapolated from the properties of related compounds. The polyimides with tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, which could be indicative of the solubility and thermal stability of 2-[(4-Methylbenzyl)amino]-1-butanol . The solubility studies of co-crystals suggest that the solubility of compounds with amino alcohol functionalities can be enhanced through co-crystallization, which might be applicable to 2-[(4-Methylbenzyl)amino]-1-butanol .

Wissenschaftliche Forschungsanwendungen

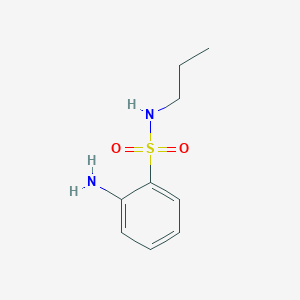

Solubility and Solvent Effects

The research on the solubility of related compounds in different solvents is crucial for their purification and application in various fields. For instance, studies on the solubility of 2-amino-3-methylbenzoic acid in solvents like 1-butanol provide insights into the behavior of similar compounds in various solvent environments (Zhu et al., 2019).

Microbial Production and Biotechnology

In biotechnology, compounds like 2-methyl-1-butanol and 3-methyl-1-butanol, related to 2-[(4-Methylbenzyl)amino]-1-butanol, are produced via metabolic engineering of microorganisms. These compounds are potential biofuels and are produced from amino acid substrates (Cann & Liao, 2009).

As Intermediate Compounds in Drug Synthesis

4-Amino-1-butanol, closely related to the compound , is an important intermediate for drugs and biodegradable polymer precursors used in gene delivery. Strategies for its microbial production from renewable resources have been explored, highlighting its significance in pharmaceutical applications (Prabowo et al., 2020).

Eigenschaften

IUPAC Name |

2-[(4-methylphenyl)methylamino]butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-12(9-14)13-8-11-6-4-10(2)5-7-11/h4-7,12-14H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVZESNQKGUUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405868 |

Source

|

| Record name | STK280268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylbenzyl)amino]-1-butanol | |

CAS RN |

869942-69-8 |

Source

|

| Record name | STK280268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.